

# Application Notes and Protocols: Roginolisib in Combination with Immunotherapy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Roginolisib** (also known as IOA-244) is a potent and selective, orally active inhibitor of phosphoinositide 3-kinase delta (PI3K $\delta$ )[1]. The PI3K $\delta$  signaling pathway is crucial for the proliferation and survival of certain cancer cells and plays a significant role in modulating the tumor microenvironment (TME)[2][3]. Notably, PI3K $\delta$  is preferentially expressed in regulatory T cells (Tregs), an immunosuppressive cell population often abundant in the TME. By inhibiting PI3K $\delta$ , **Roginolisib** has been shown to decrease the number of Tregs, thereby enhancing the anti-tumor activity of effector T cells[2][4]. Preclinical studies have demonstrated that this immunomodulatory effect can be leveraged to sensitize tumors to immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies.

These application notes provide a summary of the preclinical in vivo data and detailed protocols for combining **Roginolisib** with immunotherapy, based on published studies.

#### **Data Presentation**

Table 1: In Vivo Efficacy of Roginolisib in Combination with Anti-PD-1 Therapy in Syngeneic Mouse Models



| Tumor Model                    | Mouse Strain           | Treatment<br>Group         | Tumor Growth<br>Inhibition (TGI)<br>(%) | Key<br>Immunopheno<br>typing<br>Changes                        |
|--------------------------------|------------------------|----------------------------|-----------------------------------------|----------------------------------------------------------------|
| CT26 Colorectal<br>Carcinoma   | BALB/c                 | Roginolisib                | Moderate                                | Increased CD8+ T cells and NK cells; Decreased Tregs and MDSCs |
| Anti-PD-1                      | Moderate               | _                          |                                         |                                                                |
| Roginolisib +<br>Anti-PD-1     | Significant<br>Synergy | _                          |                                         |                                                                |
| Lewis Lung<br>Carcinoma (LLC)  | C57BL/6                | Roginolisib                | Moderate                                | Increased CD8+ T cells and NK cells; Decreased Tregs and MDSCs |
| Anti-PD-1                      | Low                    | _                          |                                         |                                                                |
| Roginolisib +<br>Anti-PD-1     | Significant<br>Synergy | _                          |                                         |                                                                |
| Pan-02<br>Pancreatic<br>Cancer | C57BL/6                | Roginolisib +<br>Anti-PD-1 | Synergistic anti-<br>tumor activity     | Not specified                                                  |
| A20 Lymphoma                   | BALB/c                 | Roginolisib +<br>Anti-PD-1 | Synergistic anti-<br>tumor activity     | Not specified                                                  |

Data synthesized from preclinical studies investigating the combination of **Roginolisib** and anti-PD-1 antibodies. Specific TGI percentages were not detailed in the provided abstracts, but the synergistic effect was consistently reported.





Madala

Table 2: Preclinical In Vivo Combination Study of Roginolisib with Chemo-immunotherapy in NSCLC

| Cell Co-<br>culture<br>Model                 | Treatme<br>nt<br>Group   | Change in Activate d CD8+ T cells (CD107a +/IFNy+) | Change<br>in M1-<br>like<br>Macrop<br>hages | Change<br>in Tregs | Change in Exhaust ed CD8+ T cells (CTLA4 +) | Change<br>in<br>MDSCs | Overall Effect on Antitum oral Immune Respon se |
|----------------------------------------------|--------------------------|----------------------------------------------------|---------------------------------------------|--------------------|---------------------------------------------|-----------------------|-------------------------------------------------|
| NSCLC patient- derived tumor cells and PBMCs | Chemo +<br>Nivoluma<br>b | -                                                  | -                                           | -                  | -                                           | -                     | -                                               |
| Chemo + Nivoluma b + Roginolis ib            | Increase<br>d            | Increase<br>d                                      | Decrease<br>d                               | Decrease<br>d      | Decrease<br>d                               | Increase<br>d         |                                                 |

This study utilized an ex vivo co-culture model with patient-derived cells, which provides a strong rationale for in vivo studies. "Chemo" refers to carboplatin or gemcitabine.

# **Signaling Pathway**

The combination of **Roginolisib** and immunotherapy targets both cancer cell-intrinsic and extrinsic mechanisms. **Roginolisib** inhibits the PI3K $\delta$  pathway, leading to decreased proliferation and survival of cancer cells. In the tumor microenvironment, this inhibition preferentially affects regulatory T cells (Tregs), reducing their immunosuppressive function. This "rebalances" the TME, making it more susceptible to the action of immune checkpoint



inhibitors like anti-PD-1, which block the inhibitory signals on effector T cells, leading to a more robust anti-tumor immune response.



Roginolisib and Immunotherapy Combination Pathway

Click to download full resolution via product page

Caption: Signaling pathway of Roginolisib and anti-PD-1 immunotherapy.

# Experimental Protocols Protocol 1: In Vivo Efficacy Assessment in Syngeneic Mouse Models



Objective: To evaluate the anti-tumor efficacy of **Roginolisib** in combination with an anti-PD-1 antibody in immunocompetent mice bearing syngeneic tumors.

#### Materials:

- Animal Models: BALB/c or C57BL/6 mice (female, 6-8 weeks old).
- Tumor Cell Lines: CT26 (colorectal), Lewis Lung Carcinoma (LLC), Pan-02 (pancreatic), A20 (lymphoma).
- · Reagents:
  - Roginolisib (IOA-244) formulated for oral gavage.
  - Anti-mouse PD-1 antibody (e.g., clone RMP1-14).
  - Vehicle control for Roginolisib.
  - Isotype control antibody for anti-PD-1.
  - Sterile PBS.
  - Matrigel (optional, for tumor cell implantation).
- Equipment:
  - Standard animal housing facilities.
  - Calipers for tumor measurement.
  - Oral gavage needles.
  - Syringes and needles for injections.

#### Procedure:

- Tumor Cell Culture and Implantation:
  - Culture the selected tumor cell line according to standard protocols.



- $\circ$  On Day 0, subcutaneously implant tumor cells (e.g., 5 x 10^5 to 1 x 10^6 cells in 100  $\mu$ L PBS, potentially mixed with Matrigel) into the flank of the mice.
- Animal Grouping and Treatment:
  - When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group):
    - Group 1: Vehicle control (oral gavage) + Isotype control (intraperitoneal injection).
    - Group 2: Roginolisib (oral gavage, daily) + Isotype control (intraperitoneal injection).
    - Group 3: Vehicle control (oral gavage) + Anti-PD-1 antibody (intraperitoneal injection, e.g., twice weekly).
    - Group 4: Roginolisib (oral gavage, daily) + Anti-PD-1 antibody (intraperitoneal injection, e.g., twice weekly).
  - Dosing (example):
    - Roginolisib: 30-60 mg/kg, daily.
    - Anti-PD-1 antibody: 10 mg/kg, twice weekly.
- Tumor Growth Monitoring:
  - Measure tumor dimensions with calipers 2-3 times per week.
  - Calculate tumor volume using the formula: (Length x Width²)/2.
  - Monitor animal body weight and general health.
- Endpoint and Analysis:
  - Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach the humane endpoint.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).



 Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

# Protocol 2: Immunophenotyping of the Tumor Microenvironment

Objective: To analyze the composition of immune cells within the TME following treatment with **Roginolisib** and immunotherapy.

#### Materials:

- Tumor Samples: Excised tumors from the in vivo efficacy study.
- · Reagents:
  - RPMI-1640 medium.
  - Collagenase D, DNase I.
  - Fetal Bovine Serum (FBS).
  - ACK lysis buffer.
  - Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -CD11b, -Gr-1, -NK1.1).
  - Fixable viability dye.
- Equipment:
  - GentleMACS Dissociator or similar tissue homogenizer.
  - 70 μm cell strainers.
  - Flow cytometer.

#### Procedure:



- Single-Cell Suspension Preparation:
  - Mince the excised tumors and digest them in a solution of Collagenase D and DNase I in RPMI medium at 37°C for 30-60 minutes with agitation.
  - Neutralize the enzymatic digestion with RPMI containing FBS.
  - Filter the cell suspension through a 70 μm cell strainer.
  - Lyse red blood cells using ACK lysis buffer.
  - Wash the cells with PBS.
- Flow Cytometry Staining:
  - Stain the cells with a fixable viability dye to exclude dead cells.
  - Perform surface staining with a cocktail of fluorescently conjugated antibodies against immune cell markers.
  - For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
- Data Acquisition and Analysis:
  - Acquire the stained samples on a flow cytometer.
  - Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the
    populations of different immune cells (e.g., CD8+ T cells, Tregs, Myeloid-Derived
    Suppressor Cells (MDSCs), Natural Killer (NK) cells) as a percentage of total live CD45+
    cells.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for in vivo combination studies of Roginolisib.



## Conclusion

The combination of **Roginolisib** with immunotherapy, particularly anti-PD-1 checkpoint inhibitors, represents a promising strategy to enhance anti-tumor immunity. Preclinical in vivo data demonstrate a synergistic effect, driven by the modulation of the tumor microenvironment. The protocols outlined above provide a framework for researchers to further investigate this combination in various cancer models. Careful consideration of the tumor model, dosing regimen, and endpoints is crucial for the successful design and interpretation of these studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting PI3Kδ in cancer: a setback or the end PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Roginolisib in Combination with Immunotherapy In Vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2511894#roginolisib-in-combination-with-immunotherapy-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com